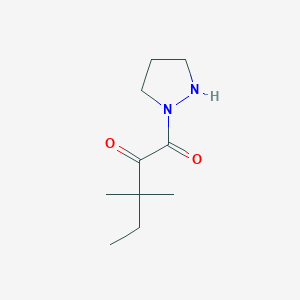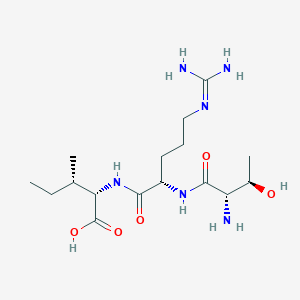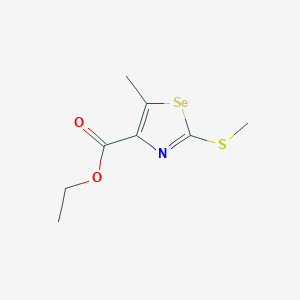![molecular formula C15H14Cl2O2 B12588191 4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol CAS No. 872692-54-1](/img/structure/B12588191.png)
4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol is an organic compound with the molecular formula C15H12Cl2O2 It is characterized by the presence of a phenol group substituted with a 2,2-dichloro-1-(4-methoxyphenyl)ethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 2,2-dichloroethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate 2,2-dichloro-1-(4-methoxyphenyl)ethanol. This intermediate is then subjected to a dehydration reaction to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the dichloroethyl moiety may interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol: This compound has a similar structure but contains an ethenyl group instead of an ethyl group.
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol: This compound has an imidazole ring and is studied for its antioxidant and antimicrobial activities.
Uniqueness
4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
872692-54-1 |
|---|---|
Fórmula molecular |
C15H14Cl2O2 |
Peso molecular |
297.2 g/mol |
Nombre IUPAC |
4-[(1S)-2,2-dichloro-1-(4-methoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C15H14Cl2O2/c1-19-13-8-4-11(5-9-13)14(15(16)17)10-2-6-12(18)7-3-10/h2-9,14-15,18H,1H3/t14-/m0/s1 |
Clave InChI |
SRDXVNVNMVXSIH-AWEZNQCLSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)O)C(Cl)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)



![1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12588147.png)

![4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B12588157.png)

![1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B12588165.png)

![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl-](/img/structure/B12588179.png)

![7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588193.png)

